molecular formula C17H10F10N6 B11100428 6-[4-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

6-[4-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11100428
M. Wt: 488.29 g/mol
InChI Key: FQUIFMDFGKPAFI-UHFFFAOYSA-N
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Description

6-{4-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE is a complex organic compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE typically involves multiple steps, starting with the preparation of the key intermediate, 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenylpiperazine. This intermediate is then reacted with 3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

6-{4-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

6-{4-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{4-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and trifluoromethyl groups contribute to its high reactivity and ability to form strong interactions with biological molecules. This can result in the modulation of enzymatic activity, inhibition of protein-protein interactions, and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{4-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE is unique due to its combination of a piperazine ring, a triazolopyridazine core, and multiple fluorine atoms. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C17H10F10N6

Molecular Weight

488.29 g/mol

IUPAC Name

6-[4-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C17H10F10N6/c18-10-9(16(22,23)24)11(19)13(21)14(12(10)20)32-5-3-31(4-6-32)8-2-1-7-28-29-15(17(25,26)27)33(7)30-8/h1-2H,3-6H2

InChI Key

FQUIFMDFGKPAFI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN3C(=NN=C3C(F)(F)F)C=C2)C4=C(C(=C(C(=C4F)F)C(F)(F)F)F)F

Origin of Product

United States

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